2-amino-1-(1H-indazol-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Kinase inhibition Hinge-binding motif Structure-activity relationship

2-Amino-1-(1H-indazol-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (CAS 728924-42-3) is a synthetic, nitrogen-rich heterocyclic compound (C18H11N7, MW 325.3 g/mol). Its structure fuses a pyrrolo[2,3-b]quinoxaline tricyclic core with a 1H-indazol-6-yl substituent at the N1 position and an amino group and carbonitrile at the 2- and 3-positions, respectively.

Molecular Formula C18H11N7
Molecular Weight 325.3 g/mol
CAS No. 728924-42-3
Cat. No. B12128764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1-(1H-indazol-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
CAS728924-42-3
Molecular FormulaC18H11N7
Molecular Weight325.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC5=C(C=C4)C=NN5)N)C#N
InChIInChI=1S/C18H11N7/c19-8-12-16-18(23-14-4-2-1-3-13(14)22-16)25(17(12)20)11-6-5-10-9-21-24-15(10)7-11/h1-7,9H,20H2,(H,21,24)
InChIKeyCDMQAUXDGQTHOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(1H-indazol-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (CAS 728924-42-3): Core Scaffold and Procurement Profile


2-Amino-1-(1H-indazol-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (CAS 728924-42-3) is a synthetic, nitrogen-rich heterocyclic compound (C18H11N7, MW 325.3 g/mol) . Its structure fuses a pyrrolo[2,3-b]quinoxaline tricyclic core with a 1H-indazol-6-yl substituent at the N1 position and an amino group and carbonitrile at the 2- and 3-positions, respectively. The pyrrolo[2,3-b]quinoxaline scaffold is recognized in medicinal chemistry for its ability to act as a kinase inhibitor framework, particularly when elaborated with appropriate hinge-binding motifs [1]. The presence of the indazole ring is notable, as indazole-containing compounds are well-represented in patent literature targeting kinases, SUMOylation enzymes, and nuclear transport proteins [2][3].

Structural Non-Interchangeability of 2-Amino-1-(1H-indazol-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile with Simpler Analogs


This compound cannot be trivially replaced by other pyrrolo[2,3-b]quinoxaline-3-carbonitrile derivatives, such as those bearing simple phenyl, methoxyphenyl, or alkyl substituents at the N1 position . The 1H-indazol-6-yl group is a well-established kinase hinge-binding motif that engages the adenine-binding pocket of kinases through a bidentate hydrogen bond donor-acceptor pair, a pharmacophoric feature absent in simple phenyl or alkyl analogs [1][2]. Furthermore, the regiospecific attachment at the indazole C6 position (rather than C4, C5, or C7) dictates the vector of the fused tricyclic core within the ATP-binding site, directly influencing selectivity profiles against kinase panels. Substitution with a non-indazole aromatic group or a different indazole regioisomer would fundamentally alter the binding pose and thus the biological fingerprint of the compound. Additionally, positional isomers sharing the identical molecular formula (C18H11N7) but differing in atom connectivity—such as triazolo[1,5-a]pyrimidinyl diazenyl benzonitriles—exhibit entirely distinct target engagement profiles, underscoring that molecular formula alone is insufficient to guarantee functional equivalence .

Quantitative Differentiation Evidence: 2-Amino-1-(1H-indazol-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile vs. Comparators


Structural Differentiation: Indazole Hinge-Binder vs. Simple Phenyl N1-Substituents

The target compound incorporates a 1H-indazol-6-yl group at the N1 position, which provides a canonical kinase hinge-binding motif (N1 and N2 of the indazole act as a hydrogen bond donor-acceptor pair for the kinase hinge region). In contrast, widely available pyrrolo[2,3-b]quinoxaline-3-carbonitrile analogs such as 2-amino-1-(3-methoxyphenyl)- and 2-amino-1-(2,4-dimethylphenyl)- variants lack this bidentate hinge recognition element, relying instead on weaker, less directional hydrophobic or π-stacking interactions . No quantitative kinase selectivity data were available for the target compound in the accessed public domain, but the structural divergence from simple phenyl analogs predicts distinct kinase selectivity profiles based on established indazole SAR [1].

Kinase inhibition Hinge-binding motif Structure-activity relationship

SUMOylation Pathway Target Engagement: Substituted Pyrrolo[2,3-b]quinoxaline Patent Pedigree

The target compound falls within the generic scope of US Patent 9,045,483 B2, which claims substituted pyrrolo[2,3-b]quinoxalines as inhibitors of SUMOylation enzymes [1]. This therapeutic area is orthogonal to the Kpnβ1 nuclear transport inhibition claimed for certain other pyrrolo[2,3-b]quinoxaline derivatives in a separate patent family [2]. The indazole substitution pattern in the target compound is consistent with the SUMO enzyme inhibitor pharmacophore described in the '483 patent, whereas simpler N1-alkyl or N1-phenyl derivatives from the Kpnβ1 patent series are directed toward a mechanistically distinct target. No compound-specific IC50 values for SUMO enzyme inhibition were located in the public domain for this exact compound, so quantitative comparison is not possible.

SUMOylation Epigenetics Cancer

Positional Isomer Differentiation: C18H11N7 Molecular Formula Twins with Divergent Core Scaffolds

The target compound shares the exact molecular formula C18H11N7 with 2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile (CAS 835650-67-4) . Despite possessing identical mass (325.3 g/mol) and elemental composition, these compounds are positional isomers with fundamentally different core scaffolds: a pyrrolo[2,3-b]quinoxaline in the target versus a triazolo[1,5-a]pyrimidine azo dye in the comparator. This structural divergence dictates entirely distinct biological target profiles. The pyrroloquinoxaline core is associated with kinase and SUMO enzyme inhibition, while the triazolopyrimidine azo scaffold is structurally unrelated to these target classes. For procurement purposes, the two compounds cannot be interchanged despite their isomeric relationship.

Isomerism Target selectivity Chemical procurement

Nitrogen Density and Hydrogen Bonding Capacity vs. Lower-Nitrogen Analogs

The target compound contains seven nitrogen atoms (C18H11N7), yielding a nitrogen-to-carbon ratio of 0.39, which is substantially higher than that of related pyrrolo[2,3-b]quinoxaline-3-carbonitriles such as 2-amino-1-(3-methoxyphenyl)- (C18H14N4O, N/C = 0.22) or 2-amino-1-(2-phenylethyl)- variants (C19H16N4, N/C = 0.21) . This elevated nitrogen content increases the compound's hydrogen bond acceptor capacity (predicted HBA count: 7 vs. 4-5 for simpler analogs) and reduces its calculated logP, which may translate into improved aqueous solubility and reduced non-specific protein binding in biochemical assays. No experimental solubility or protein binding data are available for the target compound.

Physicochemical properties Ligand efficiency Drug-likeness

Research Application Scenarios for 2-Amino-1-(1H-indazol-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile Procurement


SUMOylation Pathway Inhibitor Screening in Oncology

This compound is most appropriately deployed in biochemical or cell-based screens targeting SUMOylation enzymes (SUMO E1, E2, or E3 ligases), based on its structural alignment with the substituted pyrrolo[2,3-b]quinoxaline chemotype claimed in US Patent 9,045,483 B2 [1]. Its indazole moiety provides a validated recognition element for the ATP-binding site of SUMO pathway enzymes, making it suitable as a starting point for hit identification in epigenetic oncology programs. For procurement, ensure the supplier provides HPLC purity ≥95% and confirm identity via 1H NMR, as positional C18H11N7 isomers exist that are inactive against SUMO targets.

Kinase Selectivity Panel Profiling with a Type I Hinge-Binding Scaffold

The indazol-6-yl substituent positions this compound as a potential broad-spectrum kinase inhibitor probe. Kinase profiling studies cited in the indazolyl-substituted pyrroline patent family demonstrate that indazole-containing scaffolds can achieve potent inhibition across multiple kinase families when combined with appropriate core structures [2]. This compound can serve as a reference standard in kinase selectivity panels where the contribution of the indazole hinge-binding element is being systematically evaluated against non-indazole comparator compounds, such as the 3-methoxyphenyl or 2,4-dimethylphenyl analogs .

Molecular Formula-Specific Isomer Resolution in Analytical Chemistry

The existence of at least one other C18H11N7 positional isomer (CAS 835650-67-4) with a triazolo[1,5-a]pyrimidine scaffold rather than a pyrrolo[2,3-b]quinoxaline core creates a specific analytical challenge . This compound can be procured as a reference standard for developing HPLC or LC-MS methods capable of resolving C18H11N7 isomers, an essential quality control step for any laboratory sourcing compounds by molecular formula. The chromatographic retention time and mass fragmentation pattern differences between these isomers provide a concrete basis for method validation.

Structure-Activity Relationship (SAR) Studies on N1-Substituted Pyrrolo[2,3-b]quinoxalines

For medicinal chemistry teams exploring the pyrrolo[2,3-b]quinoxaline-3-carbonitrile scaffold, this compound represents the indazole-substituted member of a systematic SAR matrix. When procured alongside its N1-phenyl, N1-methoxyphenyl, and N1-alkyl analogs, the contribution of the indazole ring to potency, selectivity, and physicochemical properties can be deconvoluted. This systematic approach is recommended over isolated procurement of individual analogs, as it enables direct, internally controlled comparison of substituent effects within a single experimental framework .

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